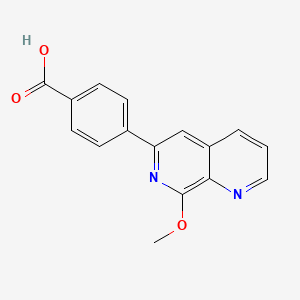
6-(4-Carboxyphenyl)-8-methoxy-1,7-naphthyridine
Cat. No. B8282819
M. Wt: 280.28 g/mol
InChI Key: BLRBTESDBFPDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06136821
Procedure details


To a solution of 6-trifluoromethylsulfonyloxy-8-methoxy-1,7-napthyridine (1.5 g, 4.86 mmol) in DMF (40 ml) is added 4-carboxy-phenylboronic acid (0.866 g, 5.34 mmol), bis(dibenzylidenacetone) palladium (112 mg, 0.167 mmol), tri-o-tolylphosphine (96 mg, 0.32 mmol) and aqueous Na2CO3 (14.6 ml, 2N,). The reaction mixture is stirred at 110° for 3 h. The hot solution is filtred through cellit and the solution evaporated to dryness. The crude product is dissolved in hot water (60 ml) and the water phase washed with ethyl acetate (3×50 ml). The product is precipitated from the water phase by carefully adding aqueous HCl (2N, 6 ml). The suspension is filtered and the crude product is stirred again in hot ethyl acetate (50 ml). The cold suspension is filtered to yield the title compound (1.10 g). M+280; Melting point >300°.
Quantity
1.5 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([O:17][CH3:18])[N:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)(=O)=O.[C:21]([C:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1)([OH:23])=[O:22].C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[C:21]([C:24]1[CH:29]=[CH:28][C:27]([C:7]2[CH:8]=[C:9]3[C:14](=[C:15]([O:17][CH3:18])[N:16]=2)[N:13]=[CH:12][CH:11]=[CH:10]3)=[CH:26][CH:25]=1)([OH:23])=[O:22] |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC=1C=C2C=CC=NC2=C(N1)OC)(F)F
|
|
Name
|
|
|
Quantity
|
0.866 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
14.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
112 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
96 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 110° for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product is dissolved in hot water (60 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the water phase washed with ethyl acetate (3×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is precipitated from the water phase by carefully adding aqueous HCl (2N, 6 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the crude product is stirred again in hot ethyl acetate (50 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The cold suspension is filtered
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)C=1C=C2C=CC=NC2=C(N1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
